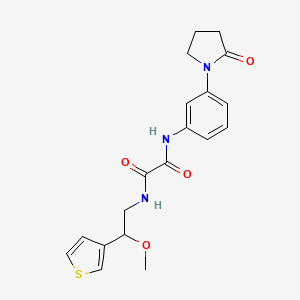

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

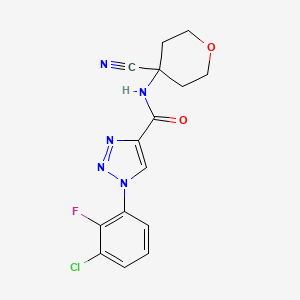

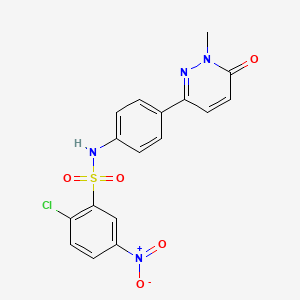

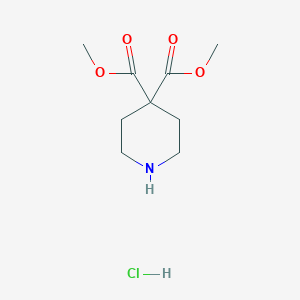

This compound is an oxalamide derivative with a thiophene and a pyrrolidinone group. Oxalamides are a class of compounds that contain a functional group with the general structure R-C(O)-NH-C(O)-R’. Thiophenes are aromatic compounds that consist of a five-membered ring containing four carbon atoms and a sulfur atom. Pyrrolidinones are lactams (cyclic amides) derived from the corresponding amino acids .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiophene ring, a pyrrolidinone ring, and an oxalamide group. These functional groups could potentially influence the compound’s reactivity and properties .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The thiophene and pyrrolidinone groups could potentially undergo various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in hydrogen bonding, influencing its solubility and boiling point .Applications De Recherche Scientifique

Pharmaceutical Development

This compound has potential applications in the development of new pharmaceuticals. Its unique structure, which includes a thiophene ring and a pyrrolidinone moiety, suggests it could be useful in designing drugs with specific biological activities. These structural features are often associated with bioactive compounds, making it a candidate for further investigation in drug discovery and development .

Cancer Research

The compound’s structural components may exhibit anti-cancer properties. Thiophene derivatives have been studied for their ability to inhibit cancer cell growth and induce apoptosis (programmed cell death). Research into this compound could explore its efficacy against various cancer cell lines, potentially leading to new cancer therapies .

Neuroprotective Agents

Given the presence of the pyrrolidinone group, this compound might have neuroprotective properties. Pyrrolidinone derivatives are known for their potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Research could focus on the compound’s ability to protect neurons from oxidative stress and other neurotoxic insults .

Antimicrobial Activity

The compound may also possess antimicrobial properties. Thiophene-containing compounds have been shown to exhibit antibacterial and antifungal activities. Investigating this compound’s effectiveness against various microbial strains could lead to the development of new antimicrobial agents .

Material Science

In material science, thiophene derivatives are often used in the development of organic electronic materials, such as organic semiconductors and conductive polymers. This compound could be explored for its potential in creating new materials with desirable electronic properties, which could be used in applications like organic solar cells and light-emitting diodes (LEDs) .

Chemical Synthesis

The compound can serve as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable building block in organic synthesis. Researchers can use it to develop new synthetic pathways for creating novel compounds with potential applications in various fields .

These applications highlight the versatility and potential of N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide in scientific research. Each field offers a unique avenue for exploration, contributing to advancements in pharmaceuticals, cancer treatment, neuroprotection, antimicrobial agents, material science, and chemical synthesis.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-26-16(13-7-9-27-12-13)11-20-18(24)19(25)21-14-4-2-5-15(10-14)22-8-3-6-17(22)23/h2,4-5,7,9-10,12,16H,3,6,8,11H2,1H3,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRTWUDLCMNWFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-methoxy-2-(thiophen-3-yl)ethyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-oxo-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)butanamide](/img/structure/B2547816.png)

![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-3-yl)ethanone](/img/structure/B2547817.png)

![N-(furan-2-ylmethyl)-6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxamide](/img/structure/B2547823.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)benzamide](/img/structure/B2547830.png)